Quinmerac-methyl
Overview
Description
Quinmerac-methyl, known chemically as 7-chloro-3-methylquinoline-8-carboxylic acid, is a synthetic auxin herbicide primarily used to control broad-leaved weeds in various crops, including cereals, rape, and beet . It is a versatile compound with applications in agriculture, pharmaceuticals, and environmental management .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinmerac-methyl involves the Skraup cyclization reaction of anthranilic acid . The process typically includes the following steps:
Starting Material: Anthranilic acid.
Final Product: The reaction yields 7-chloro-3-methyl-8-quinolinecarboxylic acid.
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for purification . The process involves dissolving the compound in tetrahydrofuran and sulfuric acid, followed by HPLC using acetonitrile-water-sulfuric acid as the mobile phase .
Chemical Reactions Analysis
Types of Reactions: Quinmerac-methyl undergoes several types of chemical reactions, including:
Photocatalytic Degradation: Involves the use of titanium dioxide (TiO₂) suspensions under UV light, resulting in the formation of various organic intermediates and ionic byproducts.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals (HO•) in aqueous media.
Photocatalytic Degradation: Titanium dioxide (TiO₂) suspensions, UV light, and electron acceptors such as hydrogen peroxide (H₂O₂) and molecular oxygen.
Major Products Formed:
Scientific Research Applications
Quinmerac-methyl has a broad spectrum of applications across multiple scientific fields :
Pharmaceuticals: Explored for its potential in drug discovery and formulation, with applications in developing new therapeutic agents and enhancing existing drug efficacy.
Environmental Management: Utilized to manage invasive plant species, supporting biodiversity preservation and habitat recovery.
Industrial Processes: Serves as a reagent or catalyst in chemical manufacturing, optimizing industrial processes and improving product yield and quality.
Mechanism of Action
Quinmerac-methyl exerts its effects through several mechanisms :
Enzyme Inhibition: Acts as an enzyme inhibitor by binding to specific enzymes and altering their activity, disrupting critical metabolic pathways in plants and microorganisms.
Auxin-Induced Ethylene Production: Stimulates the production of ethylene, which in turn triggers the biosynthesis of abscisic acid, leading to growth inhibition in plants.
Root Absorption: Absorbed through the roots rather than the leaves, effectively limiting weed growth.
Comparison with Similar Compounds
Quinmerac-methyl belongs to the class of substituted quinolinecarboxylic acids, which are highly selective auxin herbicides . Similar compounds include:
Quinclorac: Used in rice to control dicot and monocot weeds, particularly barnyardgrass.
Dicamba: Another synthetic auxin herbicide used to control broad-leaved weeds.
Picloram: A selective herbicide used to control woody plants and broad-leaved weeds.
Uniqueness: this compound is unique due to its specific mode of action, targeting enzyme inhibition and auxin-induced ethylene production, making it highly effective in controlling specific weed species while minimizing environmental impact .
Properties
IUPAC Name |
methyl 7-chloro-3-methylquinoline-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-5-8-3-4-9(13)10(12(15)16-2)11(8)14-6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDJNURFPTXAEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)Cl)C(=O)OC)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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